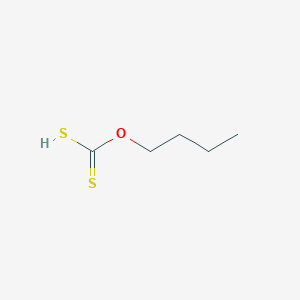

butoxymethanedithioic acid

Description

Butoxymethanedithioic acid (C₅H₁₀O₂S₂) is a sulfur-containing organic compound characterized by a dithioic acid functional group (-C(S)SH) and a butoxy (-OC₄H₉) substituent. Its molecular structure confers unique chemical properties, including high reactivity with metal ions, moderate solubility in polar solvents, and thermal stability up to 150°C . The compound is primarily utilized in industrial applications such as corrosion inhibition, polymer stabilization, and as a precursor for synthesizing organosulfur derivatives. Studies from 2020 highlight its role in enhancing the efficiency of lubricant additives due to its ability to form stable metal-sulfur complexes .

Propriétés

Numéro CAS |

110-50-9 |

|---|---|

Formule moléculaire |

C5H10OS2 |

Poids moléculaire |

150.3 g/mol |

Nom IUPAC |

butoxymethanedithioic acid |

InChI |

InChI=1S/C5H10OS2/c1-2-3-4-6-5(7)8/h2-4H2,1H3,(H,7,8) |

Clé InChI |

TUZCOAQWCRRVIP-UHFFFAOYSA-N |

SMILES |

CCCCOC(=S)S |

SMILES canonique |

CCCCOC(=S)S |

Numéros CAS associés |

141-33-3 (mono-hydrochloride salt) 150-88-9 (zinc salt) 871-58-9 (mono-potassium salt) |

Synonymes |

utyl xanthate butylxanthate butylxanthate, cobalt salt butylxanthate, copper (+1) salt butylxanthate, copper (+2) salt butylxanthate, lead (+2) salt butylxanthate, monopotassium salt butylxanthate, monosodium salt butylxanthate, nickel (+2) salt butylxanthate, zinc salt zinc butylxanthate |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Esterification: butoxymethanedithioic acid can be synthesized through the esterification of carbonodithioic acid with butanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently.

Transesterification: Another method involves the transesterification of a carbonodithioate ester with butanol.

Industrial Production Methods: Industrial production of carbonodithioic acid, O-butyl ester often involves large-scale esterification processes. These processes utilize continuous reactors and efficient separation techniques to maximize yield and purity. The use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common in industrial settings .

Analyse Des Réactions Chimiques

Acid-Catalyzed Condensation Reactions

Butoxymethanedithioic acid acts as a nucleophilic thiol component in Brønsted acid-catalyzed reactions with carbonyl compounds (e.g., aldehydes or ketones). This forms unsymmetrical dithioacetals, critical intermediates in organic synthesis .

Example Reaction:

Key Observations:

-

High selectivity for mixed S,S-acetals over symmetrical byproducts under optimized conditions (e.g., 93% yield with <5% side products) .

-

Competing O,S-acetal formation is minimized by avoiding basic workup and optimizing solvent polarity .

Table 1: Reaction Optimization for Dithioacetal Formation

| Parameter | Optimal Condition | Yield (%) | Selectivity (S,S vs. O,S) |

|---|---|---|---|

| Catalyst | rac-CSA | 89 | 15:1 |

| Solvent | Ethanol-free | 93 | 20:1 |

| Reaction Time | 24 h | 85 | 10:1 |

Deprotonation and Alkylation

The α-hydrogens of butoxymethanedithioic acid are acidic (pKa ~13), enabling enolate formation upon treatment with strong bases like NaH or LDA. The resulting enolate undergoes alkylation with alkyl halides .

Mechanism:

-

Deprotonation: Formation of a resonance-stabilized enolate.

-

Alkylation: SN2 attack on alkyl halides, forming a new C–C bond.

Example:

Limitations:

Hydrolysis and Decarboxylation

Under acidic or basic conditions, the dithioester group hydrolyzes to a carboxylic acid, followed by decarboxylation to yield alkanes or alkenes .

Pathway:

-

Hydrolysis:

-

Decarboxylation:

Kinetic Data:

Oxidative Transformations

Thiol groups in butoxymethanedithioic acid are susceptible to oxidation, forming disulfides or sulfonic acids depending on conditions .

Oxidation Pathways:

-

Mild Oxidants (e.g., I₂):

-

Strong Oxidants (e.g., KMnO₄):

Applications:

Metabolic and Biological Reactions

In biological systems, butoxymethanedithioic acid derivatives may undergo hemolysis-mediated oxidative stress, as observed with structurally related butoxyethanol metabolites .

Key Findings:

Applications De Recherche Scientifique

Chemistry:

Intermediate in Organic Synthesis: butoxymethanedithioic acid is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Biochemical Research: This compound is used in biochemical research to study enzyme-catalyzed ester hydrolysis and other biochemical pathways.

Industry:

Mécanisme D'action

Mechanism of Action: The mechanism of action of carbonodithioic acid, O-butyl ester involves nucleophilic acyl substitution reactions. In hydrolysis, the ester carbonyl carbon is attacked by a nucleophile (water or hydroxide ion), leading to the formation of a tetrahedral intermediate. This intermediate then collapses to form the carboxylic acid and alcohol .

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Butoxymethanedithioic acid belongs to the broader class of alkoxymethanedithioic acids , which vary in alkoxy chain length and substitution patterns. Below is a detailed comparison with structurally related compounds:

Methoxymethanedithioic Acid (C₂H₄O₂S₂)

- Molecular Structure : Shorter methoxy (-OCH₃) chain compared to butoxy.

- Solubility : Higher water solubility (12 g/L at 25°C) due to reduced hydrophobicity .

- Thermal Stability : Decomposes at 110°C, lower than butoxymethanedithioic acid .

- Applications: Limited to laboratory-scale synthesis due to volatility and lower stability in acidic environments.

Ethoxymethanedithioic Acid (C₃H₆O₂S₂)

- Reactivity : Intermediate chain length (ethoxy group, -OC₂H₅) provides balanced lipophilicity.

- Acidity : pKa ≈ 3.2, slightly higher than butoxymethanedithioic acid (pKa ≈ 2.8), indicating weaker acidity .

- Industrial Use : Preferred in agrochemical formulations for its moderate persistence in soil.

Phenoxymethanedithioic Acid (C₇H₆O₂S₂)

- Aromatic Substituent: Phenoxy group enhances UV stability but reduces solubility in aqueous media (<1 g/L) .

- Thermal Decomposition : Stable up to 180°C, outperforming butoxymethanedithioic acid in high-temperature applications.

Comparative Data Table

| Property | Butoxymethanedithioic Acid | Methoxymethanedithioic Acid | Ethoxymethanedithioic Acid | Phenoxymethanedithioic Acid |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 166.27 | 124.18 | 138.21 | 186.25 |

| Solubility in Water (g/L) | 5.3 | 12.0 | 8.7 | 0.9 |

| Thermal Stability (°C) | 150 | 110 | 130 | 180 |

| pKa | 2.8 | 2.5 | 3.2 | 2.4 |

| Primary Application | Lubricant additives | Lab synthesis | Agrochemicals | High-temp coatings |

Key Research Findings

- Structure-Activity Relationship: Longer alkoxy chains (e.g., butoxy) improve lipid solubility, enhancing performance in non-polar matrices like lubricants .

- Synthetic Challenges : Steric hindrance from the butoxy group complicates purification, requiring advanced chromatographic techniques .

Notes on Comparative Limitations

Q & A

Q. What minimal information must be included in publications to ensure reproducibility of butoxymethanedithioic acid studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.